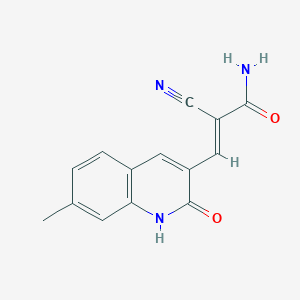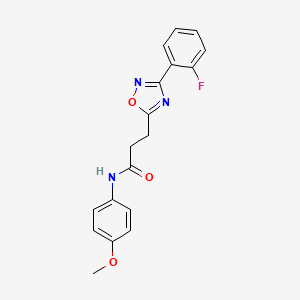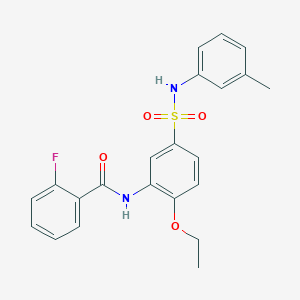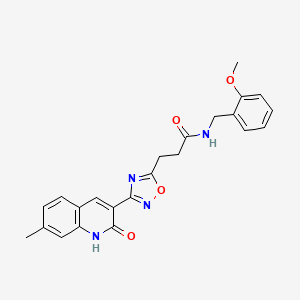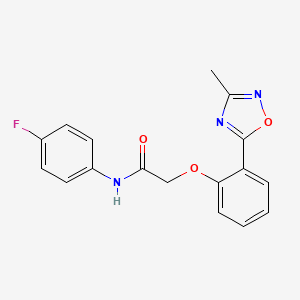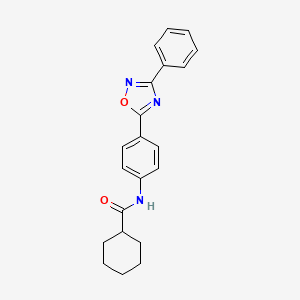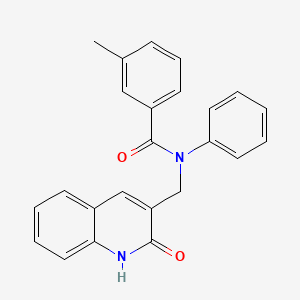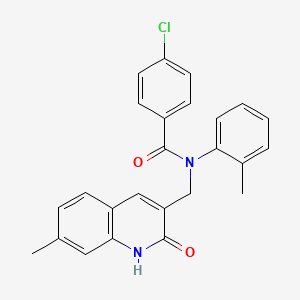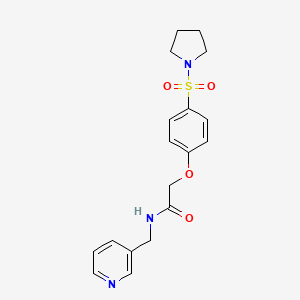
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
作用机制
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which are involved in various cellular processes. This compound has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated through the modulation of various signaling pathways and the inhibition of various enzymes.
实验室实验的优点和局限性
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its small size, high purity, and well-defined structure. However, this compound also has several limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. While this compound has several advantages for lab experiments, it also has several limitations. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action.
合成方法
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 3-pyridinemethanol with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of acetic anhydride, and the reaction of 3-(chloromethyl)pyridine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of triethylamine. These methods have been optimized to produce high yields of this compound with high purity.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-13-15-4-3-9-19-12-15)14-25-16-5-7-17(8-6-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTALRBAFSYYUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

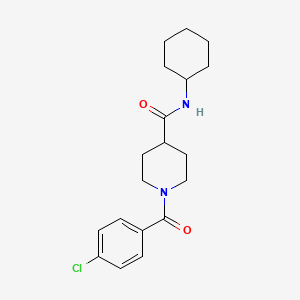
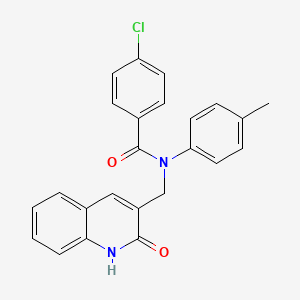
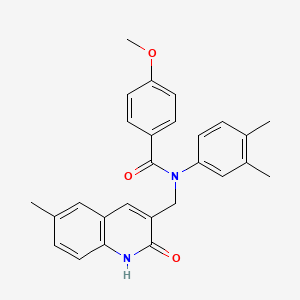
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
